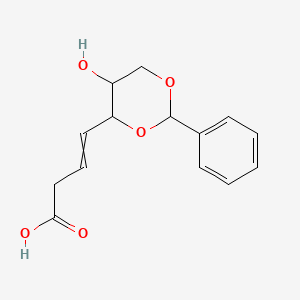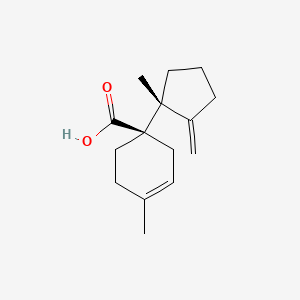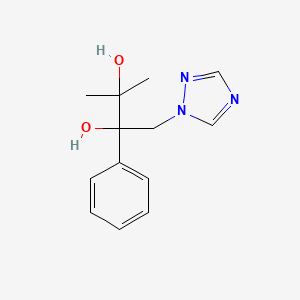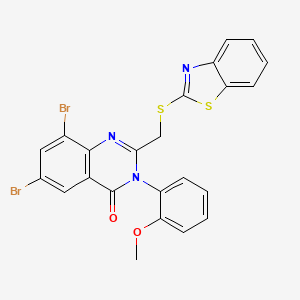
4(3H)-Quinazolinone, 2-((benzothiazolylthio)methyl)-6,8-dibromo-3-(2-methoxyphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(3H)-Quinazolinone, 2-((benzothiazolylthio)methyl)-6,8-dibromo-3-(2-methoxyphenyl)- is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core, a benzothiazolylthio group, and multiple substituents such as bromine and methoxyphenyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 2-((benzothiazolylthio)methyl)-6,8-dibromo-3-(2-methoxyphenyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Benzothiazolylthio Group: The benzothiazolylthio group is introduced via a nucleophilic substitution reaction, where a suitable benzothiazole derivative reacts with a halomethyl quinazolinone intermediate.
Methoxyphenyl Substitution: The methoxyphenyl group is introduced through a Friedel-Crafts alkylation reaction using a methoxybenzene derivative and a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
4(3H)-Quinazolinone, 2-((benzothiazolylthio)methyl)-6,8-dibromo-3-(2-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinazolinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the bromine atoms or other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, and other nucleophiles
Major Products
The major products formed from these reactions include various quinazolinone derivatives with altered functional groups, which can exhibit different chemical and biological properties.
科学的研究の応用
4(3H)-Quinazolinone, 2-((benzothiazolylthio)methyl)-6,8-dibromo-3-(2-methoxyphenyl)- has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 4(3H)-Quinazolinone, 2-((benzothiazolylthio)methyl)-6,8-dibromo-3-(2-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
類似化合物との比較
Similar Compounds
- 4(3H)-Quinazolinone, 2-methyl-6,8-dibromo-3-(2-methoxyphenyl)
- 4(3H)-Quinazolinone, 2-((benzothiazolylthio)methyl)-6,8-dichloro-3-(2-methoxyphenyl)
- 4(3H)-Quinazolinone, 2-((benzothiazolylthio)methyl)-6,8-dibromo-3-(4-methoxyphenyl)
Uniqueness
The uniqueness of 4(3H)-Quinazolinone, 2-((benzothiazolylthio)methyl)-6,8-dibromo-3-(2-methoxyphenyl)- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
特性
CAS番号 |
108635-35-4 |
|---|---|
分子式 |
C23H15Br2N3O2S2 |
分子量 |
589.3 g/mol |
IUPAC名 |
2-(1,3-benzothiazol-2-ylsulfanylmethyl)-6,8-dibromo-3-(2-methoxyphenyl)quinazolin-4-one |
InChI |
InChI=1S/C23H15Br2N3O2S2/c1-30-18-8-4-3-7-17(18)28-20(12-31-23-26-16-6-2-5-9-19(16)32-23)27-21-14(22(28)29)10-13(24)11-15(21)25/h2-11H,12H2,1H3 |
InChIキー |
MFYYZVZJZNSSSF-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3Br)Br)CSC4=NC5=CC=CC=C5S4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(10-{[(Anthracen-9-YL)methoxy]methyl}anthracen-9-YL)methanol](/img/structure/B14319975.png)

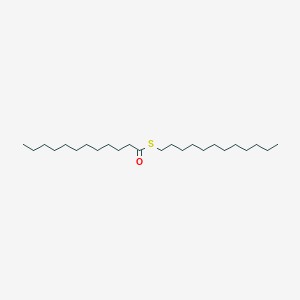
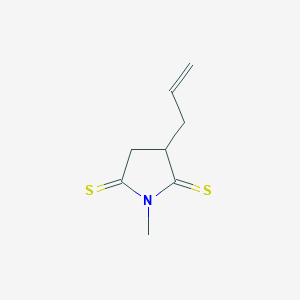
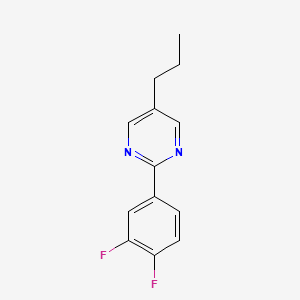
![2-(4'-Ethyl[1,1'-biphenyl]-4-yl)-5-pentylpyridine](/img/structure/B14320017.png)
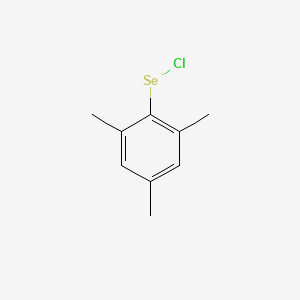
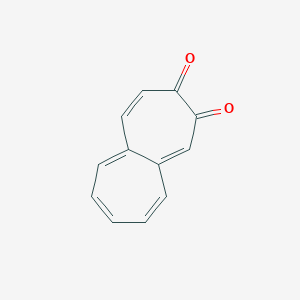
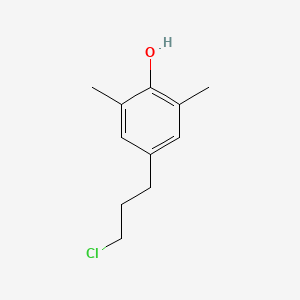
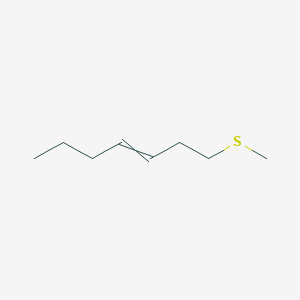
![6,7-dimethoxy-3-methyl-2H-pyrazolo[3,4-b]quinoline](/img/structure/B14320050.png)
